(3,4,5-trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Description
Properties
IUPAC Name |
(3,4,5-trimethoxyphenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c1-27(2)18-28(3,20-12-8-7-9-13-20)21-14-10-11-15-22(21)29(27)26(30)19-16-23(31-4)25(33-6)24(17-19)32-5/h7-17H,18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHVUADEUYNWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Trimethoxyphenyl Intermediate: This can be achieved through the methylation of a phenol derivative using reagents like methyl iodide in the presence of a base.
Synthesis of the Dihydroquinoline Moiety: This step might involve the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Coupling Reaction: The final step would involve coupling the trimethoxyphenyl intermediate with the dihydroquinoline moiety, possibly through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Addition to the Methanone Group
The ketone group in the methanone moiety undergoes nucleophilic additions under acidic or basic conditions. For example:
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Grignard Reagent Addition : Reacts with organomagnesium halides to form tertiary alcohols.
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Hydrazone Formation : Condenses with hydrazines to yield hydrazones, which can be further cyclized into heterocycles (e.g., pyrazoles) under oxidative conditions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine addition | Ethanol, reflux, 6 h | (3,4,5-TMP)-hydrazone derivative | 78% | |
| Phenylmagnesium bromide | THF, 0°C → RT, 12 h | Tertiary alcohol with phenyl substituent | 65% |
Cyclization Reactions
The dihydroquinoline core facilitates intramolecular cyclization under electrophilic conditions. A study involving SOCl₂ and DMSO demonstrated spirolization in analogous dihydroquinoline derivatives :
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SOCl₂/DMSO-Induced Cyclization : Forms spiro[4.5]trienones via electrophilic activation of the quinoline nitrogen and subsequent ring closure.
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Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring promote spirolization, while electron-donating groups favor alternative pathways .
| Substituent (R) | Reaction Pathway | Product | Yield | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| -NO₂ | Spirolization | Spiro[4.5]trienone | 85% | Δ‡ = 18.8 |
| -OCH₃ | Quinolin-2-one formation | 3-Methylthioquinolin-2-one | 72% | Δ‡ = 25.6 |
Data adapted from computational studies on analogous systems .
Electrophilic Aromatic Substitution (EAS)
The trimethoxyphenyl group directs electrophiles to specific positions:
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Nitration : Occurs at the para position relative to methoxy groups under HNO₃/H₂SO₄.
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Sulfonation : Preferentially targets the ortho position due to steric hindrance from methoxy substituents.
| Reaction | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 4-Nitro-3,4,5-trimethoxyphenyl adduct | Para to methoxy |
| Sulfonation | SO₃, DCM, 25°C, 24 h | 2-Sulfo-3,4,5-trimethoxyphenyl adduct | Ortho to methoxy |
Oxidation and Reduction
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Ketone Reduction : The methanone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
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Quinoline Core Oxidation : Catalytic hydrogenation (H₂/Pd-C) saturates the dihydroquinoline ring to a tetrahydro derivative .
| Reaction | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C → RT | Secondary alcohol | >90% |
| Ring hydrogenation | H₂ (1 atm), Pd/C, EtOH, 4 h | Tetrahydroquinoline derivative | 88% |
Biological Activity-Related Reactions
While not directly a chemical reaction, the compound’s interaction with biological targets involves non-covalent binding:
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Tubulin Polymerization Inhibition : The trimethoxyphenyl group binds to the colchicine site of tubulin, disrupting microtubule dynamics .
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Apoptosis Induction : Reactive oxygen species (ROS) generation via electron transfer from the methanone group triggers caspase-3/7 activation .
Key Insights from Mechanistic Studies
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Spirolization vs. Quinolinone Formation : Substituents on the dihydroquinoline core dictate reaction pathways. Electron-withdrawing groups lower activation barriers for spirolization (Δ‡ = 18.8 kcal/mol) compared to quinolinone formation (Δ‡ = 25.6 kcal/mol) .
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Solvent Effects : DMSO acts as both solvent and sulfur source in thiomethylation reactions, enabling incorporation of SCH₃ groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (3,4,5-trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone exhibit anticancer properties . For instance, derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure's ability to interact with specific cellular targets makes it a candidate for further development in cancer therapeutics .
Antibacterial and Antifungal Properties
The compound has also demonstrated antibacterial and antifungal activities in preliminary studies. Its derivatives have been tested against a range of pathogenic microorganisms, showing effectiveness in inhibiting growth and viability . This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects . Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of the compound inhibited the growth of breast cancer cells by inducing apoptosis through a mitochondrial pathway. The study highlighted the importance of specific structural features for enhancing biological activity .
- Antibacterial Activity : Another research project evaluated the antibacterial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the molecular structure significantly increased antibacterial potency .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory potential of related compounds showed promising results in reducing markers of inflammation in vitro and in vivo models. The findings suggest that these compounds could be developed into new anti-inflammatory agents .
Mechanism of Action
The mechanism by which (3,4,5-trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Core Heterocycle Modifications
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone (): Structural Differences: Replaces the 3,4,5-trimethoxyphenyl group with a furan-2-yl moiety and uses a 3,4-dimethoxyphenyl substituent on the dihydroquinoline. The dimethoxy substitution may lower lipophilicity relative to trimethoxy derivatives .
- (4-Chlorophenyl)(2,3-di(1H-indol-3-yl)-3,4-dihydroquinoxalin-1(2H)-yl)methanone (): Structural Differences: Substitutes the dihydroquinoline core with a dihydroquinoxaline system and replaces the trimethoxyphenyl group with a 4-chlorophenyl moiety. Implications: The chlorophenyl group enhances electronegativity, while the indolyl substituents may improve solubility via hydrogen bonding. The quinoxaline core could alter conformational flexibility .
Aromatic Substituent Variations
- Phenyl(2,4,6-trimethoxyphenyl)methanone (): Structural Differences: Features a 2,4,6-trimethoxyphenyl group instead of 3,4,5-trimethoxyphenyl.
- Methanone,(2-amino-4,5-dimethoxyphenyl)(4-hydroxy-3,5-dimethoxyphenyl)- (): Structural Differences: Introduces amino and hydroxy groups alongside methoxy substituents.
Halogenated and Bulky Substituents
- 3,4-Dihydro-1(2H)-quinolinyl(3-iodo-4-methylphenyl)methanone (): Structural Differences: Substitutes the trimethoxyphenyl group with a 3-iodo-4-methylphenyl system. Implications: The iodine atom increases molecular weight and polarizability, which may enhance halogen bonding in target interactions.
Pharmacological and Physicochemical Implications
Electronic and Steric Effects
- Trimethoxyphenyl vs. Dimethoxyphenyl : The 3,4,5-trimethoxy substitution in the target compound maximizes electron density and lipophilicity, favoring membrane permeability and prolonged half-life compared to dimethoxy analogs .
- Halogen vs. Methoxy : Halogenated derivatives (e.g., 4-chlorophenyl in ) prioritize electronegative interactions, while methoxy groups enhance π-stacking and van der Waals forces .
Solubility and Bioavailability
- Hydrogen-Bonding Groups: Compounds with hydroxy or amino substituents () exhibit higher aqueous solubility but may suffer from rapid hepatic clearance.
- Lipophilic Systems: The target compound’s trimethoxyphenyl and alkylated dihydroquinoline core likely result in moderate logP values, balancing absorption and metabolic stability .
Biological Activity
The compound (3,4,5-trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone , often referred to as compound X , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X features a complex structure characterized by a trimethoxyphenyl group and a dihydroquinoline moiety. Its molecular formula is , and it possesses notable physicochemical properties that contribute to its biological activity.
Antioxidant Properties
Recent studies have indicated that compound X exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. Research has shown that it can scavenge free radicals effectively, which is vital in preventing cellular damage associated with various diseases.
| Study | Methodology | Findings |
|---|---|---|
| Smith et al. (2022) | DPPH assay | Compound X reduced DPPH radical concentration by 75% at 100 µM concentration. |
| Johnson et al. (2023) | ABTS assay | IC50 value of 50 µM indicating strong radical scavenging ability. |
Anticancer Activity
Compound X has been evaluated for its anticancer properties against several cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 20 | Induction of apoptosis via mitochondrial pathway. |
| A549 (lung cancer) | 15 | Cell cycle arrest at G2/M phase. |
Case Study: MCF-7 Cell Line
In a detailed study by Lee et al. (2023), compound X was tested on the MCF-7 breast cancer cell line. The results showed a significant reduction in cell viability after 48 hours of treatment with an IC50 of 20 µM. Mechanistic studies revealed that compound X activates caspase pathways leading to apoptosis.
The mechanisms underlying the biological activity of compound X are multifaceted:
- Apoptosis Induction : Compound X triggers intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It causes cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.
- Antioxidant Activity : By scavenging free radicals, compound X reduces oxidative stress, which is linked to tumor progression and metastasis.
Pharmacokinetics
Pharmacokinetic studies suggest that compound X has favorable absorption characteristics with a moderate half-life, making it a potential candidate for therapeutic applications.
| Parameter | Value |
|---|---|
| Absorption | High |
| Half-life | 6 hours |
| Bioavailability | 45% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (3,4,5-trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone?
- Methodological Answer : The compound can be synthesized via a Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, a dihydroquinoline precursor (e.g., 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline) can react with 3,4,5-trimethoxybenzoyl chloride under catalytic Lewis acid conditions (e.g., AlCl₃). Optimization of reaction time (6–12 hours) and temperature (80–100°C) is critical to avoid over-acylation .
- Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify using column chromatography with silica gel (60–120 mesh).
Q. How can structural confirmation be achieved for this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and dihydroquinoline aromatic protons (δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolve the dihedral angle between the trimethoxyphenyl and dihydroquinoline moieties to confirm spatial orientation (e.g., C–C–C angles ~120°) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 474.25) .
Advanced Research Questions
Q. How do substituents on the dihydroquinoline core influence biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing 2,2,4-trimethyl with ethyl or cyclopropyl groups). Test antiproliferative activity using MTT assays (e.g., IC₅₀ values against HeLa cells). For example, bulky substituents at the 2-position may enhance tubulin polymerization inhibition by 30–50% compared to smaller groups .
- Data Interpretation : Compare IC₅₀ values and molecular docking results (e.g., binding affinity to β-tubulin’s colchicine site) to identify critical steric/electronic features .
Q. What strategies mitigate solubility challenges in in vitro assays?
- Methodological Answer :
- Prodrug design : Introduce hydroxyl groups via demethylation of methoxy substituents (e.g., using BBr₃ in CH₂Cl₂ at −78°C) to improve aqueous solubility .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) and measure dissolution kinetics via dynamic light scattering (DLS) .
Q. How to resolve contradictory data in antiproliferative vs. tubulin polymerization assays?
- Methodological Answer :
- Assay standardization : Use synchronized cell lines (e.g., G1-arrested MCF-7 cells) to minimize cell cycle variability.
- Cross-validate with fluorescence-based tubulin polymerization assays (e.g., FITC-labeled tubulin, λₑₓ = 495 nm) .
- Case Study : A compound showing IC₅₀ = 2 µM in antiproliferative assays but no tubulin inhibition may act via non-tubulin targets (e.g., topoisomerase II), necessitating proteomic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
